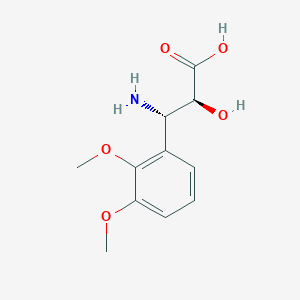

(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

Description

(2S,3S)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative characterized by:

- Molecular formula: C₁₁H₁₅NO₅ (calculated molecular weight: 241.24 g/mol).

- Stereochemistry: S-configuration at both C2 (hydroxy group) and C3 (amino group).

- Substituents: A 2,3-dimethoxyphenyl group at C3.

- The stereochemistry is critical for interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-16-7-5-3-4-6(10(7)17-2)8(12)9(13)11(14)15/h3-5,8-9,13H,12H2,1-2H3,(H,14,15)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZUAKGGDWVKLC-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H]([C@@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376178 | |

| Record name | (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-77-5 | |

| Record name | (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the (2S,3S) configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Deprotection and Functional Group Manipulation

The amino group undergoes Boc (tert-butoxycarbonyl) protection and subsequent deprotection under acidic conditions. This is critical for peptide synthesis applications:

Example Reaction:

Peptide Bond Formation

The carboxylic acid and amino groups enable integration into peptide chains. Coupling reagents like EDC/HOBt are typically employed:

Mechanism:

| Coupling Method | Reagents | Efficiency | Side Reactions |

|---|---|---|---|

| Carbodiimide-mediated | EDC, HOBt | High (>85%) | Racemization at α-carbon |

| Mixed anhydride | Isobutyl chloroformate | Moderate | Competing esterification |

Note: Steric hindrance from the 2,3-dimethoxyphenyl group may reduce coupling efficiency compared to simpler amino acids .

Hydroxyl Group Reactivity

The β-hydroxyl group participates in esterification and oxidation reactions:

Esterification

Example:

| Conditions | Catalyst | Yield |

|---|---|---|

| Anhydrous DCM, 0°C | DMAP | 70–80% |

| THF, reflux | Pyridine | 60% |

Oxidation

Controlled oxidation converts the β-hydroxyl to a ketone, though overoxidation risks decarboxylation:

Limitation: The adjacent amino group may necessitate protecting group strategies to prevent side reactions .

Aromatic Ring Modifications

The 2,3-dimethoxyphenyl group undergoes electrophilic substitution (e.g., demethylation, nitration):

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Methoxy → OH | Catechol derivative |

| Nitration | HNO₃/H₂SO₄, 0°C | Para to –OMe | Nitro-substituted aromatic ring |

Key Finding: Demethylation under mild conditions preserves the amino acid backbone integrity .

Stereochemical Stability

The (2S,3S) configuration is resistant to epimerization under neutral or mildly acidic conditions but may racemize in strong bases (pH > 10):

| Condition | Time | % Racemization |

|---|---|---|

| pH 7.4, 25°C | 24 h | <2% |

| pH 12, 60°C | 1 h | 35% |

Stability Under Assay Conditions

In ROS-Glo™ H₂O₂ assays (pH 6–7.5, 37°C), the compound showed no spontaneous degradation over 24 hours, confirming robustness in biochemical screens .

Scientific Research Applications

(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties

Stereochemical Variations

- (1S,3R,5S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (S)-3-hydroxy-2-phenylpropanoate (): Complex stereochemistry in bicyclic systems demonstrates how minor changes (e.g., additional rings) can drastically alter bioavailability .

Functional Group Modifications

- Hydroxyl vs. Methoxy Groups: The hydroxylated analog (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid () has higher water solubility but lower metabolic stability due to susceptibility to oxidation . Methoxy groups in the target compound reduce polarity, favoring blood-brain barrier penetration compared to hydroxylated versions.

- Amino Acid Backbone Modifications: 8-[(2S)-3-amino-2-[(2S)-3-[(3S)-3-amino-3-(4-hydroxyphenyl)propanamido]-2-hydroxypropanamido]propanamido]-N-{[(9-aminononyl)carbamoyl]methyl}octanamide (): A complex edeine derivative with extended peptidic chains, highlighting how backbone elongation can enhance antibacterial activity .

Pharmacological Implications

- Antibiotic Potential: Edeine derivatives () suggest that the target compound’s dimethoxy groups may resist enzymatic degradation better than hydroxylated analogs, extending half-life .

Biological Activity

(2S,3S)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is an amino acid derivative recognized for its unique structural features that enhance solubility and bioavailability. This compound has garnered attention in various fields, particularly in pharmaceutical development, biochemical research, and neuroscience applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 241.24 g/mol. The presence of methoxy groups contributes to its biological activity by potentially influencing receptor interactions and metabolic pathways.

1. Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of novel drugs aimed at treating neurological disorders. Its structural similarity to naturally occurring amino acids allows it to interact effectively with biological systems, making it a candidate for developing therapeutics targeting conditions such as Alzheimer's and Parkinson's diseases.

2. Neuroscience Applications

Research indicates that this compound possesses neuroprotective properties. Studies have shown its potential to mitigate neuronal damage in vitro and in vivo models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

3. Biochemical Research

The compound is extensively used in studies related to amino acid metabolism. It aids researchers in understanding metabolic pathways and their implications in health and disease. By acting as a substrate or inhibitor in enzymatic reactions, it provides insights into metabolic disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound reduced cognitive decline in mice models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation.

- Metabolic Pathway Analysis : Research involving human cell lines showed that this compound can influence the activity of key enzymes involved in amino acid metabolism, suggesting potential applications in metabolic syndrome treatments.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₅ |

| Molecular Weight | 241.24 g/mol |

| CAS Number | 959582-77-5 |

| Solubility | High |

| Bioavailability | Enhanced |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid, and how can they be addressed methodologically?

- Synthesis Challenges : The stereoselective formation of the two contiguous stereocenters (2S,3S) requires precise control. The 2,3-dimethoxyphenyl group may sterically hinder coupling reactions.

- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce stereochemistry. Protect the amino and hydroxyl groups during synthesis to avoid side reactions. For example, tert-butoxycarbonyl (Boc) for the amino group and silyl ethers (TBS) for the hydroxyl group can improve yield .

- Verification : Confirm stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : , , and 2D NMR (COSY, HSQC) to assign stereochemistry and confirm substituent positions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 283.1056 g/mol).

- X-ray Diffraction : Resolve crystal structure to unambiguously confirm the (2S,3S) configuration .

Q. What are the stability considerations for this compound under different storage conditions?

- Degradation Risks : The hydroxyl and amino groups may oxidize or hydrolyze under acidic/basic conditions.

- Mitigation : Store at -20°C in inert, anhydrous solvents (e.g., DMSO-d6). Use antioxidants like BHT in solid-state storage. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 2,3-dimethoxyphenyl substituent influence the compound’s biological activity compared to hydroxylated analogs?

- Mechanistic Insight : Methoxy groups enhance lipophilicity, potentially improving membrane permeability but reducing hydrogen-bonding interactions with targets. Compare with analogs like (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid ( ) to assess structure-activity relationships (SAR).

- Experimental Design :

- Enzyme Assays : Test inhibitory activity against tyrosine hydroxylase or monoamine oxidases.

- Computational Modeling : Perform docking studies to compare binding affinities .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Conflicts : Discrepancies in yields (e.g., 40% vs. 65%) may arise from variations in reaction conditions (temperature, catalyst loading).

- Resolution :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, base strength) to identify optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., amino acid decarboxylases) to identify key binding residues.

- Quantum Mechanics (QM) : Calculate electron density maps to assess charge distribution at the hydroxy and amino groups.

Q. What strategies enable selective functionalization of the hydroxy group without affecting the amino group?

- Protection-Deprotection : Temporarily protect the amino group with Boc or Fmoc, then selectively derivatize the hydroxyl group (e.g., acetylation, sulfonation).

- Catalysis : Use transition-metal catalysts (e.g., Pd/C) for regioselective modifications. Confirm selectivity via -NMR if fluorinated reagents are employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.